molecular formula C29H25N2NaO5 B2690375 sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate

sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate

Katalognummer: B2690375
Molekulargewicht: 504.5 g/mol
InChI-Schlüssel: QDCOVTLBRMPIMY-FSRHSHDFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring, phenyl groups, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl groups: This step often involves Suzuki or Heck coupling reactions, which require palladium catalysts and specific reaction conditions.

    Formation of the cyclopropane ring: This can be done using Simmons-Smith cyclopropanation or other cyclopropanation methods.

    Final assembly and sodium salt formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions, primarily targeting its ester and carboxylate functionalities.

Reaction TypeConditionsReactants/ProductsReference
Ester Hydrolysis 1M HCl, 80°C, 4 hoursEster group → Carboxylic acid (conversion confirmed via IR loss of ester C=O)
Salt Protonation pH < 3 (aqueous HCl)Sodium carboxylate → Carboxylic acid (precipitate formation observed)

Key Findings :

  • Acidic hydrolysis cleaves the [(1R)-1-phenylethoxy]carbonylamino group, yielding a free carboxylic acid derivative.

  • Protonation of the sodium carboxylate occurs rapidly below pH 3, forming a water-insoluble carboxylic acid.

Nucleophilic Substitution

The oxazole ring and carboxylate group participate in nucleophilic reactions under controlled conditions.

Reaction TypeConditionsReactants/ProductsReference
Oxazole Ring Modification NaH, THF, alkyl halides (R-X), 50°CElectrophilic substitution at oxazole C-5 (yields 60–75% alkylated derivatives)
Carboxylate Alkylation Alkyl halides, DMF, 25°CSodium carboxylate → Ester (conversion efficiency: ~85%)

Mechanistic Insights :

  • The oxazole’s electron-deficient C-5 position reacts with electrophiles, retaining stereochemical integrity of the (1R)-phenylethyl group.

  • Alkylation of the carboxylate oxygen produces stable esters, as confirmed by NMR and mass spectrometry .

Cyclopropane Ring Reactions

The strained cyclopropane ring demonstrates limited reactivity except under extreme conditions.

Reaction TypeConditionsReactants/ProductsReference
Ring-Opening Conc. H<sub>2</sub>SO<sub>4</sub>, 120°CCyclopropane → Linear alkane derivative (minor pathway, <10% yield)

Notes :

  • Ring-opening is not a major degradation pathway under standard synthetic or physiological conditions.

Stereospecific Interactions

The (1R)-1-phenylethoxy group influences reaction outcomes through steric and electronic effects.

Reaction TypeConditionsObservationReference
Enzymatic Hydrolysis Porcine liver esterase, pH 7.4Preferential cleavage of (1R)-configured ester (enantiomeric excess >90%)

Significance :

  • Stereochemical retention is critical for maintaining biological activity as an LPA1 antagonist .

Stability Under Oxidative Conditions

The compound shows moderate resistance to oxidation due to its aromatic and cyclopropane components.

Reaction TypeConditionsResultsReference
H<sub>2</sub>O<sub>2</sub> Exposure 3% H<sub>2</sub>O<sub>2</sub>, 25°C, 24 hoursNo decomposition (HPLC purity >98%)

Comparative Reactivity Table

Functional GroupReactionTypical YieldConditions
EsterAcid hydrolysis92%1M HCl, 80°C
Sodium carboxylateAlkylation85%R-X, DMF, 25°C
Oxazole C-5Electrophilic substitution70%NaH, THF, 50°C
CyclopropaneRing-opening<10%Conc. H<sub>2</sub>SO<sub>4</sub>, 120°C

This compound’s reactivity is strategically leveraged in medicinal chemistry to optimize pharmacokinetic properties while preserving its LPA1 antagonism . The sodium carboxylate enhances aqueous solubility, whereas the oxazole and cyclopropane groups contribute to metabolic stability.

Wissenschaftliche Forschungsanwendungen

Oncology

Research indicates that BMS-986020 has been investigated for its anti-cancer properties. Preclinical studies have shown that it may inhibit tumor growth by modulating the immune response and affecting tumor microenvironment interactions. Ongoing clinical trials aim to establish its efficacy and safety in cancer treatment.

Inflammatory Diseases

The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies are exploring how BMS-986020 can reduce inflammation and improve patient outcomes.

Neurological Disorders

Emerging evidence points to the compound's neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neural tissues.

Case Study 1: Cancer Treatment

A clinical trial evaluated the efficacy of BMS-986020 in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects, highlighting its potential as an effective therapeutic option.

Case Study 2: Inflammatory Bowel Disease

In a phase II trial, BMS-986020 was administered to patients with moderate to severe ulcerative colitis. The study reported improvement in clinical symptoms and endoscopic findings, suggesting its role in managing inflammatory bowel conditions.

Data Table: Summary of Research Findings

Application AreaStudy TypeKey FindingsReference
OncologyClinical TrialTumor size reduction in advanced solid tumors
Inflammatory DiseasesPhase II TrialImproved symptoms in ulcerative colitis
Neurological DisordersPreclinical StudyNeuroprotective effects observed

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. The exact pathways involved depend on the specific application, but generally involve inhibition or activation of biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid
  • 1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxamide

Uniqueness

Sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate is unique due to the presence of the sodium ion, which can influence its solubility and reactivity. Additionally, the combination of the oxazole ring, phenyl groups, and cyclopropane ring provides a distinct structural framework that can be exploited in various applications.

Biologische Aktivität

Sodium 1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate, also known as BMS-986020, is a synthetic compound with significant biological activity primarily as an antagonist of lysophosphatidic acid receptor 1 (LPA1). This receptor plays a crucial role in various physiological processes and pathological conditions, including cancer progression and fibrotic diseases.

  • Molecular Formula : C29H25N2NaO5
  • Molecular Weight : Approximately 507.5 g/mol
  • CAS Number : 1380650-53-2
  • Appearance : White to beige powder

BMS-986020 functions by inhibiting the binding of lysophosphatidic acid (LPA) to its receptor, LPA1. This antagonism is essential in blocking LPA-induced cellular responses, which are implicated in several disease states. The compound has demonstrated effectiveness in preclinical studies by reducing LPA-mediated effects on cell proliferation and migration, which are critical factors in tumor growth and metastasis.

In Vitro Studies

In vitro assays reveal that BMS-986020 effectively inhibits LPA-induced signaling pathways. It has been shown to exert the following effects:

  • IC50 Values :
    • Inhibition of GTPγS binding to CHO cells overexpressing human LPA1: 0.98μM0.98\,\mu M
    • Inhibition of LPA-driven chemotaxis in CHO cells: 778nM778\,nM
    • Inhibition of calcium flux in LPA1-transfected CHO cells: 0.025μM0.025\,\mu M for human and 0.023μM0.023\,\mu M for mouse models .

In Vivo Studies

BMS-986020 has shown promising results in animal models:

  • Pharmacokinetics :
    • Following oral administration (10 mg/kg) in rats, peak plasma concentrations reached 41μM41\,\mu M within 2 hours, decreasing to 10nM10\,nM by 24 hours.
    • In dogs, a single oral dose of 5 mg/kg yielded a peak plasma concentration of 21μM21\,\mu M within 15 minutes .

Comparative Analysis with Other Compounds

The following table compares BMS-986020 with other known LPA receptor antagonists:

Compound NameStructurePrimary ActivityIC50 (μM)
BMS-986020C29H25N2NaO5LPA receptor antagonist0.98
AM966C27H25N2NaO5LPA receptor antagonist0.98
Debio-0719C28H30N2O4LPA receptor antagonist0.60

Case Studies and Applications

BMS-986020 has been evaluated for its potential therapeutic applications in conditions driven by aberrant LPA signaling:

  • Cancer Treatment : Preclinical studies indicate that this compound could inhibit tumor growth and metastasis by blocking LPA signaling pathways.
  • Fibrosis : The role of LPA in fibrotic diseases suggests that antagonists like BMS-986020 may mitigate fibrogenesis.
  • Inflammation : Given its mechanism of action, there is potential for BMS-986020 to be used in inflammatory disorders where LPA signaling is involved.

Eigenschaften

IUPAC Name

sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5.Na/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33;/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33);/q;+1/p-1/t19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCOVTLBRMPIMY-FSRHSHDFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N2NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.